Laminaripentaose Exhibits the Highest Specific Activity as a Substrate for a β-1,3-Glucanase from Trichoderma longibrachiatum
In a comparative study of a purified endo-β-1,3-glucanase from Trichoderma longibrachiatum, laminaripentaose demonstrated the highest specific activity among all tested β-1,3-linked oligosaccharides, significantly outperforming both shorter and longer chains. Laminaritetraose showed only 58.8% of the activity, laminarihexaose showed 74.0%, and laminaritriose showed just 13.7%, while laminaribiose exhibited no detectable activity [1]. This establishes laminaripentaose as the optimal substrate for characterizing this class of enzymes.
| Evidence Dimension | Specific Activity (units/mg) and Relative Activity (%) for endo-β-1,3-glucanase |
|---|---|
| Target Compound Data | 776.2 ± 26.1 units/mg (100% relative activity) |
| Comparator Or Baseline | Laminaritetraose: 456.7 ± 15.2 units/mg (58.8%); Laminarihexaose: 574.3 ± 16.8 units/mg (74.0%); Laminaritriose: 106.7 ± 2.3 units/mg (13.7%); Laminaribiose: no activity detected |
| Quantified Difference | 1.7-fold higher specific activity than laminaritetraose; 7.3-fold higher than laminaritriose |
| Conditions | Enzyme assay using purified endo-β-1,3-glucanase from T. longibrachiatum |
Why This Matters
For researchers developing or characterizing β-1,3-glucanases, laminaripentaose provides the most sensitive substrate for activity assays, enabling more accurate kinetic measurements and high-throughput screening.
- [1] Qin, Z., et al. (2017). Purification and Characterization of a Novel Endo-β-1,3-glucanase from Trichoderma longibrachiatum. PLOS ONE, 12(1), e0169423. View Source
